BenchChemオンラインストアへようこそ!

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

4-Oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide (CAS 1448029-28-4) is a synthetic heterocyclic compound of molecular formula C₁₇H₁₁N₅O₃ and exact mass 333.086 g/mol, comprising a chromene core linked via a carboxamide bridge to a pyrimidine ring bearing a pyrazole substituent. The compound is classified within the chromene-2-carboxamide family, a scaffold associated with kinase inhibition, anti-infective, and anti-cancer research applications.

Molecular Formula C17H11N5O3
Molecular Weight 333.307
CAS No. 1448029-28-4
Cat. No. B2915206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide
CAS1448029-28-4
Molecular FormulaC17H11N5O3
Molecular Weight333.307
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C17H11N5O3/c23-12-8-14(25-13-5-2-1-4-11(12)13)17(24)21-15-9-16(19-10-18-15)22-7-3-6-20-22/h1-10H,(H,18,19,21,24)
InChIKeyVMEBDWJAOSDPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide (CAS 1448029-28-4): Structural and Physicochemical Baseline for Procurement Evaluation


4-Oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide (CAS 1448029-28-4) is a synthetic heterocyclic compound of molecular formula C₁₇H₁₁N₅O₃ and exact mass 333.086 g/mol, comprising a chromene core linked via a carboxamide bridge to a pyrimidine ring bearing a pyrazole substituent [1]. The compound is classified within the chromene-2-carboxamide family, a scaffold associated with kinase inhibition, anti-infective, and anti-cancer research applications [2]. Its computed physicochemical properties include a topological polar surface area of 99 Ų, XLogP3 of 1.5, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is listed under PubChem CID 5874436 and is commercially available through multiple chemical suppliers as a research-grade screening compound [1].

Why Generic Substitution Fails for 4-Oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide: The Pyrimidine-Pyrazole Linker Defines Specificity


Within the chromene-2-carboxamide class, small structural variations in the amide substituent profoundly alter target engagement and biological outcome. The 6-(1H-pyrazol-1-yl)pyrimidin-4-yl motif of this compound provides a distinct hydrogen-bonding and π-stacking pharmacophore that differs fundamentally from simpler aniline-based or alkyl-substituted analogs [1]. Patent data covering chromene-2-carboxamide anti-infective agents demonstrate that the nature of the heteroaryl substituent at the carboxamide nitrogen is a critical determinant of both potency and selectivity against Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS) [1]. Unlike N-phenyl-4-oxo-4H-chromene-2-carboxamide, which crystallizes in the P2₁/n space group and shows limited biological annotation, the pyrimidine-pyrazole extension confers additional hinge-binding capability characteristic of kinase-targeted scaffolds [2]. Procurement of a close analog lacking the pyrazolyl-pyrimidine moiety risks complete loss of the molecular recognition features that underlie target binding, as evidenced by structure-activity relationship (SAR) data from the broader chromone-2-carboxamide patent family [1].

Quantitative Differentiation Evidence: 4-Oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide vs Closest Analogs


Structural Pharmacophore Differentiation: Pyrimidine-Pyrazole Hinge-Binder vs Simple Phenyl Chromene-2-Carboxamides

The 6-(1H-pyrazol-1-yl)pyrimidin-4-yl substituent in the target compound constitutes a recognized kinase hinge-binding motif absent in simpler N-phenyl or N-alkyl chromene-2-carboxamides. This motif provides two additional hydrogen bond acceptor sites (pyrimidine N1 and N3) and one hydrogen bond donor (carboxamide NH) capable of engaging the kinase hinge region, a feature corroborated by the prevalence of pyrazolyl-pyrimidine fragments in FDA-approved kinase inhibitors [1]. In contrast, the comparator 4-oxo-N-phenyl-4H-chromene-2-carboxamide (CAS 51471-14-0) lacks heteroaryl hydrogen bond acceptors entirely and crystallizes as a simple amide with no hinge-directed binding capacity [2].

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore Modeling

Physicochemical Profile: Balanced Polarity and Permeability Compared to Chromene-2-Carboxamide Library Members

The target compound exhibits computed physicochemical parameters (TPSA = 99 Ų, XLogP3 = 1.5, MW = 333.3) that place it within favorable drug-like space, unlike several larger chromene-2-carboxamide derivatives with TPSA values exceeding 120 Ų and molecular weights above 450 Da [1]. Specifically, a closely related analog, N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 1006003-62-8), has a molecular weight of approximately 495 Da, representing a ~49% increase in molecular weight that may compromise membrane permeability and oral bioavailability . The target compound's lower molecular weight and moderate lipophilicity are consistent with guidelines for lead-like chemical space (MW < 350 Da, LogP < 3), whereas the larger analog falls into 'drug-like' space with potential permeability limitations [1].

Drug-likeness Physicochemical Properties Preclinical Profiling

Metabolic Stability: Chromene-2-Carboxamide Core vs Thieno[3,2-c]chromene Analogs in Cytochrome P450 Assays

The chromene-2-carboxamide core of the target compound, lacking a fused thiophene ring, is expected to exhibit reduced CYP450-mediated oxidative metabolism compared to thieno[3,2-c]chromene-2-carboxamide analogs. Data from structurally related 4-oxo-4H-chromene-2-carboxamide compounds show that simple chromene cores without sulfur-containing fused rings have lower intrinsic clearance in human liver microsome assays [1]. In contrast, 8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide (CAS 902516-53-4), containing a fused thiophene, shows substantial CYP-mediated metabolism, consistent with the known susceptibility of thiophene rings to P450 oxidation . While direct comparative microsomal stability data for the target compound are not available, the absence of a metabolically labile thiophene sulfur represents a class-level advantage for metabolic stability.

Metabolic Stability Cytochrome P450 Drug Metabolism

Synthetic Accessibility: Reproducible Route vs Multi-Step Fused Pyrazolopyrimidine Chromene Analogs

The target compound's modular design—a chromene-2-carboxylic acid coupled to a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine—enables a convergent two-step synthesis with a well-defined retrosynthetic pathway, as described in supplier technical documentation [1]. This contrasts with the more complex and lower-yielding multi-step protocols required for fused systems such as N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide (CAS 2034597-31-2), which requires construction of the fused pyrazolo[3,4-d]pyrimidine bicycle prior to chromene coupling . Patents WO2017145013A1 and CN113332292A describing related fused pyrazolo[5,1-b]oxazine-2-carboxamides indicate multi-step sequences with protecting group manipulations and challenging heterocycle-forming reactions, underscoring the synthetic complexity of fused analogs . The target compound's convergent, modular synthesis translates to improved batch-to-batch reproducibility and lower procurement risk for research programs requiring consistent compound supply.

Synthetic Chemistry Scalability Procurement Reliability

Kinase Profiling Breadth: Pyrimidine-Pyrazole vs Simple Chromene-2-Carboxamide in BindingDB Annotations

The inclusion of the 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group expands the potential target space of the target compound beyond that of simple chromene-2-carboxamides. Analysis of BindingDB data for chromene-2-carboxamide compounds reveals that N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (SMR000497432) shows only weak, non-selective activity (IC₅₀ > 80,000 nM) against tyrosine-protein phosphatase non-receptor type 5 [1]. In contrast, chromene-2-carboxamides bearing pyrimidine-containing substituents, such as 4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4H-chromene-2-carboxamide (CAS 2034446-86-9), demonstrate potent, selective kinase inhibition (PI3Kα isoform) in the nanomolar range , consistent with the established role of pyrimidine motifs in ATP-site competition. Although direct kinase profiling data for the target compound are not publicly available, the presence of the pyrimidine-pyrazole hinge-binding motif predicts engagement of a broader kinome panel compared to simple aryl-substituted chromene-2-carboxamides.

Kinase Selectivity Target Engagement Screening Library Design

Optimal Procurement and Application Scenarios for 4-Oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide


Kinase-Focused High-Throughput Screening Library Enrichment

The compound's pyrimidine-pyrazole hinge-binding motif, which provides three additional hydrogen bond acceptor sites compared to simple N-phenyl chromene-2-carboxamides, makes it a rational choice for enriching kinase-targeted screening libraries [1]. Its lead-like physicochemical profile (MW 333.3, LogP 1.5) is consistent with fragment-based and HTS library design principles, and its modular synthesis ensures multi-gram availability for screening campaigns . Procurement of this compound should be prioritized over N-phenyl-4-oxo-4H-chromene-2-carboxamide analogs that lack the heteroaryl hinge-binding capacity essential for ATP-site kinase engagement [1].

Anti-Infective Drug Discovery Targeting Protozoan Lysyl-tRNA Synthetase

The chromene-2-carboxamide scaffold has been validated in a University of Dundee patent (US 2021/0101877) as an inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS), with the amide substituent being a critical determinant of potency [1]. The target compound's 6-(1H-pyrazol-1-yl)pyrimidin-4-yl substituent offers a distinct pharmacophore compared to the aniline-based and benzyl-based amides exemplified in the patent, potentially conferring differentiated selectivity against the human LysRS ortholog. Procurement should be evaluated against patent-exemplified analogs for anti-malarial and anti-cryptosporidiosis lead optimization programs [1].

Metabolic Stability-Driven Lead Optimization Programs

Unlike thieno[3,2-c]chromene-2-carboxamide analogs that contain a metabolically labile thiophene ring susceptible to CYP450-mediated S-oxidation, the target compound's chromene core lacks this metabolic soft spot, potentially reducing intrinsic clearance [1]. For lead optimization programs where metabolic stability is a key selection criterion, the target compound offers a structurally simpler starting point that may require fewer iterations of metabolic stabilization compared to sulfur-containing fused heterocycle analogs such as 8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide [1].

Chemical Biology Probe Development Requiring Reproducible Multi-Gram Supply

The convergent two-step modular synthesis of the target compound—amide coupling of 4-oxo-4H-chromene-2-carboxylic acid with 6-(1H-pyrazol-1-yl)pyrimidin-4-amine—provides a scalable and reproducible route that is commercially supported by multiple suppliers [1]. This contrasts with fused pyrazolo[3,4-d]pyrimidine-chromene hybrids requiring 5–7 step linear sequences with protecting group manipulations, as described in patents WO2017145013A1 and CN113332292A . Procurement of the target compound for chemical biology probe campaigns requiring multi-gram quantities is more reliable and cost-effective than fused analogs that face synthetic bottlenecks [1].

Quote Request

Request a Quote for 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.